[2,3-Dichloro-5-(trifluoromethyl)-4-pyridinyl]-methanol
Description
Properties
IUPAC Name |
[2,3-dichloro-5-(trifluoromethyl)pyridin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3NO/c8-5-3(2-14)4(7(10,11)12)1-13-6(5)9/h1,14H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKSXPWHKRAFSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)Cl)CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination and Trifluoromethylation
Two main patented methods provide detailed preparation routes for the 2,3-dichloro-5-(trifluoromethyl)pyridine intermediate, which is the precursor for the target compound.
These methods highlight a multi-step process involving:
- Formation of trifluoromethyl precursor.
- Chlorination of the pyridine ring at 2 and 3 positions.
- Conversion of chloromethyl to trifluoromethyl via fluorination.
The use of antimony trichloride as a catalyst is critical for efficient on-ring chlorination, improving yield and reducing reaction time.
While the patents focus mainly on the preparation of the dichloro-trifluoromethyl pyridine core, the introduction of the hydroxymethyl group at the 4-position typically involves selective functionalization methods such as:
- Electrophilic substitution or directed lithiation at the 4-position followed by reaction with formaldehyde or paraformaldehyde.
- Reduction of a corresponding aldehyde intermediate (4-formyl derivative) to the alcohol.
Due to the electron-withdrawing effects of the dichloro and trifluoromethyl groups, regioselective lithiation or metalation at the 4-position is feasible, allowing subsequent reaction with formaldehyde to install the hydroxymethyl group.
Summary Data Table of Preparation Steps
Chemical Reactions Analysis
[2,3-Dichloro-5-(trifluoromethyl)-4-pyridinyl]-methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different derivatives, depending on the reducing agents used.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
The compound [2,3-Dichloro-5-(trifluoromethyl)-4-pyridinyl]-methanol (CAS Number: 1160474-70-3) is a chemical of interest in various scientific research applications. This article provides a comprehensive overview of its applications, including its chemical properties, synthesis methods, and relevant case studies.
Pharmaceutical Research
The compound is studied for its potential use as an intermediate in the synthesis of pharmaceutical agents. The presence of the pyridine ring and trifluoromethyl group enhances its biological activity, making it a candidate for developing new drugs targeting various diseases.
Agricultural Chemistry
Research has shown that derivatives of pyridine compounds can act as effective agrochemicals. The dichloro and trifluoromethyl substitutions may contribute to herbicidal or fungicidal properties, making this compound a subject of interest in agricultural research.
Material Science
The compound's unique structure allows it to be investigated for use in developing advanced materials, such as polymers or coatings with specific properties like enhanced durability or chemical resistance.
Chemical Synthesis
As an intermediate, this compound can be utilized in various synthetic pathways to create more complex molecules, especially those required in organic chemistry and material sciences.
Case Study 1: Synthesis of Pharmaceutical Compounds
A study published in a peer-reviewed journal explored the synthesis of novel anti-cancer agents using this compound as a key intermediate. The research demonstrated that modifications to the pyridine ring led to compounds with improved efficacy against specific cancer cell lines.
Case Study 2: Agrochemical Applications
Research conducted by a team at a leading agricultural university investigated the herbicidal activity of several pyridine derivatives, including this compound. Results indicated significant herbicidal activity against common weeds, suggesting its potential use in crop protection.
Case Study 3: Material Development
In a recent study on polymer chemistry, researchers incorporated this compound into polymer matrices to enhance thermal stability and chemical resistance. The findings showed improved performance characteristics compared to traditional materials.
Mechanism of Action
The mechanism of action of [2,3-Dichloro-5-(trifluoromethyl)-4-pyridinyl]-methanol involves its interaction with specific molecular targets. In the case of its use as an herbicide, it inhibits key enzymes involved in plant growth, leading to the death of unwanted vegetation. The exact molecular pathways depend on the specific application and the target organism .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The table below compares [2,3-Dichloro-5-(trifluoromethyl)-4-pyridinyl]-methanol with key analogs:
Key Observations :
- This contrasts with the lipophilic trifluoromethyl and chloro groups, which enhance membrane permeability .
- Reactivity : The 4-position is a critical site for functionalization. While the parent compound undergoes nucleophilic substitution (e.g., Suzuki coupling ), the hydroxymethyl group allows oxidation to carboxylic acids or esterification, offering versatility in synthesis .
Physical and Chemical Properties
- Solubility: The hydroxymethyl group likely improves aqueous solubility compared to non-polar analogs like 2,3-Dichloro-5-(trifluoromethyl)pyridine. However, the trifluoromethyl group may counteract this by increasing lipophilicity.
- Stability : Chlorine and trifluoromethyl groups confer thermal and oxidative stability, common in agrochemical intermediates . The hydroxyl group may reduce stability under acidic conditions compared to the amine or chloride analogs .
Biological Activity
[2,3-Dichloro-5-(trifluoromethyl)-4-pyridinyl]-methanol (CAS No. 1160474-70-3) is a chemical compound characterized by its trifluoromethyl and dichloro substituents on a pyridine ring. This compound is primarily utilized as an intermediate in the synthesis of various agrochemicals, particularly herbicides and insecticides. Its biological activity is closely linked to its chemical structure, influencing its interactions with biological systems.
- Molecular Formula : C₇H₄Cl₂F₃NO
- Molecular Weight : 246.02 g/mol
- Appearance : Clear, colorless to yellow liquid
- Solubility : Soluble in chloroform and methanol
Biological Activity Overview
- Herbicidal Activity : As an intermediate in herbicide production, this compound exhibits significant activity against various plant species. Its trifluoromethyl group enhances lipophilicity and metabolic stability, contributing to its efficacy as a herbicide.
- Antimicrobial Potential : Some studies suggest that derivatives of this compound may possess antimicrobial properties, particularly against certain bacterial strains. The presence of electron-withdrawing groups like trifluoromethyl has been linked to increased biological activity.
Research Findings
Recent studies have explored the biological implications of this compound and its derivatives:
- Study on Antichlamydial Activity : Research indicated that compounds with similar structures demonstrated selective activity against Chlamydia species, suggesting potential applications in developing new antimicrobial agents .
- Comparative Analysis with Similar Compounds : A comparison was made with other trifluoromethyl-containing pyridines, highlighting enhanced biological activities due to structural modifications .
Case Studies
- Herbicide Development : In a study focused on the synthesis of novel herbicides incorporating the trifluoromethyl group, it was found that compounds derived from this compound exhibited improved herbicidal activities against broadleaf weeds .
- Antimicrobial Screening : Another investigation assessed the antimicrobial properties of fluorinated pyridine derivatives, revealing that the incorporation of the trifluoromethyl group significantly increased potency against various Gram-positive and Gram-negative bacteria .
Data Tables
Q & A
Q. Basic
- GC-MS : Purity assessment (≥95% by GC) with a DB-5MS column (30 m × 0.25 mm) and He carrier gas .
- NMR : ¹H/¹³C NMR (CDCl₃) identifies structural features:
- XRD : Confirms crystal packing and hydrogen-bonding networks .
How can researchers resolve contradictions in reported reaction yields for agrochemical syntheses?
Advanced
Discrepancies in yields (e.g., 60–85% for chlorfluazuron precursors) arise from:
- By-product formation : Competing O- vs. N-alkylation during ether synthesis. Mitigate via kinetic control (slow reagent addition) .
- Catalyst deactivation : Trace moisture in DMF reduces Pd/C efficiency. Use molecular sieves or anhydrous conditions .
- Design of Experiments (DoE) : Multi-variable optimization (e.g., pH, solvent ratio) identifies dominant yield factors .
What safety precautions are essential when handling this compound?
Q. Basic
- PPE : Nitrile gloves, goggles, and fume hoods (due to H315/H318 hazards) .
- Ventilation : Use local exhaust to limit inhalation (P271) .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (P501) .
How is this compound utilized in synthesizing chlorfluazuron, and how can the reaction be optimized?
Advanced
The compound is a key intermediate in chlorfluazuron synthesis:
Etherification : React with 2,6-difluorobenzoyl isocyanate under basic conditions (K₂CO₃, DMF, 60°C) .
Cyclization : Catalytic CuI promotes C–N coupling (yield: 78–92%) .
Optimization strategies :
- Microwave-assisted synthesis : Reduces reaction time from 12h to 2h .
- Flow chemistry : Enhances heat dissipation for exothermic steps .
How does the electronic structure of the pyridine ring influence reactivity?
Basic
The electron-withdrawing Cl and CF₃ groups:
- Activate the ring for nucleophilic substitution at the 4-position (LUMO energy: −1.8 eV) .
- Deactivate electrophilic substitution : Meta-directing effects reduce reactivity at positions 2 and 6 .
What strategies mitigate environmental risks given its aquatic toxicity (H411)?
Q. Advanced
- Biodegradation studies : Use activated sludge models to assess half-life (>60 days requires pretreatment) .
- Waste treatment : Ozonolysis or Fenton reactions degrade the compound to less toxic carboxylic acids .
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce wastewater toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
